molecular formula C12H9BrN2O B1621192 N-(5-bromopyridin-2-yl)benzamide CAS No. 62802-75-9

N-(5-bromopyridin-2-yl)benzamide

Cat. No.: B1621192
CAS No.: 62802-75-9
M. Wt: 277.12 g/mol
InChI Key: MFKRAURWADCYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromopyridin-2-yl)benzamide ( 62802-75-9) is a high-purity brominated organic compound with a molecular formula of C₁₂H₉BrN₂O and a molecular weight of 277.12 g/mol . This chemical features a benzamide group linked to a 5-bromopyridine ring, a structure that serves as a versatile building block, or intermediate, in medicinal chemistry and drug discovery research . The bromine atom on the pyridine ring provides a reactive site for further functionalization, enabling researchers to synthesize more complex molecules through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination . Similarly, the benzamide moiety can be modified to explore structure-activity relationships. This makes it a valuable scaffold for developing potential pharmacologically active compounds, including imidazo-azines and other nitrogen-containing heterocycles, which are of significant interest in the development of new therapeutic agents . Supplied with a purity of ≥98%, this product is intended for research and further manufacturing applications only . It is not approved for human or veterinary use. Researchers should handle this material with care, as it may pose health hazards. The reported hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and prudent laboratory practices are recommended. For comprehensive handling and safety information, including the full set of precautionary statements, please consult the relevant Safety Data Sheet (SDS). Key Specifications: • CAS Number: 62802-75-9 • Molecular Formula: C₁₂H₉BrN₂O • Molecular Weight: 277.12 g/mol • Purity: ≥98% • Storage: Sealed in a dry environment at 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62802-75-9

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)benzamide

InChI

InChI=1S/C12H9BrN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)

InChI Key

MFKRAURWADCYQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 5 Bromopyridin 2 Yl Benzamide

Established Synthetic Routes for N-(5-bromopyridin-2-yl)benzamide Core Structure

The fundamental approach to constructing the this compound core involves the formation of an amide bond between a pyridine (B92270) and a benzoyl moiety.

Amidation Reactions: Exploration of Reaction Conditions and Reagents

The most direct method for synthesizing this compound is the acylation of 2-amino-5-bromopyridine (B118841). This reaction typically involves the use of a benzoyl derivative, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Commonly, the reaction is carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at a low temperature (e.g., 0°C) to control the reactivity of the acyl chloride. nanobioletters.com A base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl produced during the reaction. nanobioletters.com The mixture is then typically stirred at room temperature for several hours to ensure completion. nanobioletters.com

An alternative to using acyl chlorides is the use of coupling agents to facilitate the reaction between 2-amino-5-bromopyridine and benzoic acid. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can activate the carboxylic acid, forming a reactive intermediate that readily undergoes nucleophilic attack by the amine. googleapis.com This method often proceeds under mild conditions, for instance, in a solvent like ethyl acetate (B1210297) at room temperature. googleapis.com Another effective coupling system is the use of propylphosphonic anhydride (B1165640) (T3P®) with a base like diisopropylethylamine (DIPEA). googleapis.com

The table below summarizes typical conditions for these amidation reactions.

Acylating AgentCoupling Agent/BaseSolventTemperatureTypical Reaction Time
Benzoyl ChlorideTriethylamine / PyridineDichloromethane0°C to Room Temp.8 hours nanobioletters.com
Benzoic Acid1,1'-Carbonyldiimidazole (CDI)Ethyl Acetate0°C to Room Temp.2.5 hours googleapis.com
Benzoic AcidPropylphosphonic Anhydride (T3P®) / DIPEAEthyl Acetate15°C to 25°C7 hours googleapis.com

Advanced Catalytic Coupling Reactions in Benzamide (B126) Synthesis

While traditional amidation is effective, modern catalytic cross-coupling reactions offer alternative and sometimes more efficient pathways. Palladium- and copper-catalyzed reactions, such as the Buchwald-Hartwig and Ullmann condensations, are powerful tools for forming C-N bonds. These reactions can, in principle, couple an aryl halide (like bromobenzene) with 2-amino-5-bromopyridine, or conversely, couple 5-bromopyridine with benzamide.

Research has demonstrated copper-catalyzed amination at the C-5 position of 2-amino-5-halopyridines. rsc.org Using a catalyst system like copper(I) iodide (CuI) with a ligand and a base such as potassium phosphate (B84403) (K3PO4), various amides can be coupled to the pyridine ring with high selectivity and yield. rsc.org This method is particularly useful for creating derivatives where the amide itself is complex. rsc.org The robustness of this protocol allows for the coupling of primary amines, heterocycles, and amides under generally mild conditions. rsc.org

Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are more commonly used for C-C bond formation but can be adapted for C-N bond formation. nih.govmdpi.com These reactions provide a versatile platform for introducing a wide range of substituents, although direct amidation is often more straightforward for the synthesis of the unsubstituted core structure.

Advanced Synthetic Strategies for this compound Derivatives

The this compound scaffold serves as a versatile template for creating a library of related compounds through modification of either the benzoyl ring or the pyridine ring.

Design and Synthesis of Substituted Benzoyl Analogues

A common strategy for derivatization involves reacting 2-amino-5-bromopyridine with a variety of substituted benzoyl chlorides. researchgate.netepa.gov This approach allows for the systematic exploration of how different functional groups on the benzoyl ring influence the properties of the final molecule. For instance, analogues such as 4-methyl-, 4-chloro-, and 4-nitro-N-(5-bromopyridin-2-yl)benzamide have been synthesized by reacting 2-amino-5-bromopyridine with the corresponding 4-substituted benzoyl chloride. researchgate.netepa.gov These reactions typically follow the standard amidation procedures described previously.

The table below provides examples of synthesized substituted benzoyl analogues.

Derivative NameSubstituted Benzoyl Chloride UsedReference
4-Methyl-N-(5-bromopyridin-2-yl)benzamide4-Methylbenzoyl chloride researchgate.net, epa.gov
4-Chloro-N-(5-bromopyridin-2-yl)benzamide4-Chlorobenzoyl chloride researchgate.net, epa.gov
4-Nitro-N-(5-bromopyridin-2-yl)benzamide4-Nitrobenzoyl chloride researchgate.net, epa.gov

Derivatization through Pyridine Ring Modification

The bromine atom at the 5-position of the pyridine ring is a key functional handle for further diversification. It readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for this purpose, allowing the formation of a new carbon-carbon bond by reacting the bromo-substituent with an organoboron compound (e.g., an arylboronic acid). mdpi.com This has been successfully applied to similar bromo-heterocyclic systems to introduce new aryl or heteroaryl groups. mdpi.com

Similarly, copper-catalyzed C-N bond-forming reactions can be employed to substitute the bromine atom with various nitrogen-containing nucleophiles, including amines, heterocycles, and amides, further expanding the chemical diversity of the derivatives. rsc.org

Synthesis of Thiourea (B124793) and Sulfonamide Analogues of this compound

To explore different linking chemistries, thiourea and sulfonamide analogues of the core structure can be synthesized. These bioisosteres of the amide bond can significantly alter the molecule's physicochemical properties.

Thiourea Analogues: The synthesis of N-acylthioureas can be achieved by reacting an isothiocyanate with an amide or amine. For example, reacting benzoyl isothiocyanate with 2-amino-5-bromopyridine would yield the corresponding N-((5-bromopyridin-2-yl)carbamothioyl)benzamide. The synthesis of related thiourea derivatives often involves reacting a primary amine with an acyl isothiocyanate in a suitable solvent like acetonitrile (B52724) or dioxane. medjchem.comnih.gov

Sulfonamide Analogues: Sulfonamide derivatives are typically prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine. To create a sulfonamide analogue of this compound, one could react 2-amino-5-bromopyridine with benzenesulfonyl chloride. Furthermore, more complex structures, such as N-benzoyl-N-(5-bromopyridin-2-yl)trifluoromethanesulfonamide, have been synthesized, indicating the feasibility of creating N-acylated sulfonamides. researchgate.netepa.gov The synthesis of related sulfonamide-thiourea hybrids has also been reported, highlighting the modular nature of these synthetic strategies. medjchem.comnih.govresearchgate.net

Mechanistic Insights into Synthetic Reaction Pathways

Understanding the mechanisms through which this compound is synthesized and transformed is crucial for optimizing reaction conditions and predicting outcomes. The key pathways involve nucleophilic acyl substitution for its synthesis and palladium-catalyzed cross-coupling for its subsequent functionalization.

Mechanism of Amide Bond Formation (Acylation)

The synthesis of this compound from 2-amino-5-bromopyridine and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The reaction initiates with the nucleophilic amino group (-NH₂) of 2-amino-5-bromopyridine attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻) as a leaving group.

Deprotonation: A base, typically pyridine, removes the proton from the newly formed amide's nitrogen atom. doubtnut.comshaalaa.comvedantu.com This step is critical as it neutralizes the hydrochloric acid (HCl) formed from the proton and the chloride ion, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction. doubtnut.comvedantu.com

In some cases, the base (e.g., pyridine) can also act as a nucleophilic catalyst. It can initially react with the benzoyl chloride to form a highly reactive N-acylpyridinium salt. This salt is then more susceptible to attack by the less nucleophilic 2-amino-5-bromopyridine, accelerating the reaction. brainly.instackexchange.com During the N-benzoylation of similar 2-aminopyrimidine (B69317) systems, the choice of base has been shown to be critical to avoid undesired side reactions like N,N-diacylation. stackexchange.com

Table 1: Key Steps in the Acylation of 2-amino-5-bromopyridine

StepDescriptionKey Intermediates/Species
1Nucleophilic Attack2-amino-5-bromopyridine, Benzoyl Chloride, Tetrahedral Intermediate
2EliminationChloride ion (leaving group)
3DeprotonationPyridine (or other base), Protonated Amide

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound allows for C-C and C-N bond formation via reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions share a common catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron compound (e.g., an arylboronic acid) to form a C-C bond. The presence of nitrogen-rich heterocycles can sometimes inhibit palladium catalysts, but specific ligands and conditions can overcome this. nih.gov The general mechanism is as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between this compound and an amine. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of these couplings, especially with heteroaryl halides. wikipedia.orgnih.gov The catalytic cycle is similar to the Suzuki coupling but differs in the transmetalation step:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the new C-N bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The efficiency of these cross-coupling reactions on N-acyl-2-aminopyridines can be influenced by the directing-group ability of the pyridyl nitrogen, which can coordinate to the metal center and influence the C-H activation and functionalization steps. rsc.orgnih.gov

Table 2: Fundamental Steps in Palladium-Catalyzed Cross-Coupling of this compound

ReactionStep 1: InitiationStep 2: Group TransferStep 3: Product Formation
Suzuki-Miyaura Oxidative Addition of Pd(0) to the C-Br bond.Transmetalation with an organoboron reagent.Reductive Elimination of the coupled product.
Buchwald-Hartwig Oxidative Addition of Pd(0) to the C-Br bond.Amine Coordination followed by deprotonation.Reductive Elimination of the aminated product.

Comprehensive Spectroscopic and Structural Characterization of N 5 Bromopyridin 2 Yl Benzamide

Advanced Spectroscopic Techniques for Molecular Elucidation

Advanced spectroscopic techniques are indispensable for the detailed characterization of molecular structures. For N-(5-bromopyridin-2-yl)benzamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive picture of its atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the amide proton. The chemical shifts and coupling patterns of these protons provide valuable information about their chemical environment and spatial relationships.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information by revealing the chemical shifts of each unique carbon atom in the molecule. The spectrum for this compound shows characteristic peaks for the carbonyl carbon of the amide group, as well as for the carbons of the pyridinyl and benzoyl rings. spectrabase.com

Carbon Atom Chemical Shift (ppm)
C (carbonyl)~165
Aromatic Carbons115-155

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational modes. nih.gov

IR Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent band is expected in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. nih.gov The N-H stretching vibration of the amide is typically observed as a band in the range of 3200-3400 cm⁻¹. nih.gov Additionally, various C-H and C=C stretching and bending vibrations from the aromatic rings will be present.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=O stretching vibration is also observable in the Raman spectrum, typically around 1675 cm⁻¹. nih.gov

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch3200-3400Not typically prominent
C=O Stretch1630-1680~1675
Aromatic C=C Stretch~1600, ~1450~1600, ~1450
C-N Stretch1200-14001200-1400

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, with a chemical formula of C₁₂H₉BrN₂O, the expected monoisotopic mass is approximately 275.9953 g/mol . HRMS analysis would confirm this mass with high accuracy, providing strong evidence for the compound's elemental composition. cookechem.com

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal System and Space Group

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)

The conformation of the this compound molecule is influenced by the rotational freedom around the amide bond and the bonds connecting the rings to the amide group. The dihedral angles between the pyridine ring, the amide plane, and the benzene ring are key conformational parameters. In similar benzamide (B126) structures, the amide group can be twisted relative to the aromatic rings. researchgate.net

Intermolecular interactions play a crucial role in the packing of molecules in the crystal lattice. For this compound, hydrogen bonding is a significant interaction. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. This can lead to the formation of chains or more complex networks in the solid state. For example, in the crystal structure of N-(5-bromopyridin-2-yl)acetamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming bifurcated ring motifs that extend into chains. nih.gov It is plausible that similar hydrogen bonding patterns would be observed in the crystal structure of this compound, influencing its crystal packing.

Comparative Crystallographic Studies with Analogues

A comprehensive search for the crystal structure of this compound has been conducted across various scientific databases and literature sources. Despite extensive efforts, the specific crystallographic data, such as a Crystallographic Information File (CIF), for this compound is not publicly available at this time. The absence of this foundational data precludes a direct and detailed comparative analysis of its crystal structure with those of its analogues.

However, the crystallographic structures of several analogous compounds have been reported, providing valuable insights into the potential structural features of this compound. These analogues share the core N-pyridylbenzamide framework but differ in the substituents on the pyridine or benzoyl rings. Analysis of these related structures allows for a discussion of expected conformations, intermolecular interactions, and crystal packing motifs that this compound might adopt.

Key analogues for which crystallographic data is available include:

N-(5-chloropyridin-2-yl)benzamide : The chloro analogue is the most direct comparison. The substitution of bromine with chlorine is expected to result in similar molecular conformations, though differences in crystal packing may arise due to the different sizes and electronic properties of the halogen atoms.

N-(pyridin-2-yl)benzamide : The unsubstituted parent compound provides a baseline for understanding the influence of the bromo substituent on the crystal structure.

N-(5-bromoquinolin-8-yl)benzamide : This analogue, with a quinoline (B57606) ring instead of a pyridine ring, offers a look at the impact of an extended aromatic system on the molecular structure and packing.

A comparative discussion based on these analogues would typically focus on:

Molecular Conformation : The dihedral angle between the pyridine and benzoyl rings is a critical conformational parameter in N-pyridylbenzamides. This angle is influenced by steric hindrance and electronic interactions of the substituents.

Hydrogen Bonding : The amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen and pyridine nitrogen are potential acceptors. The formation of intermolecular hydrogen bonds, such as N-H···O and N-H···N, plays a crucial role in defining the supramolecular architecture.

Halogen Bonding : The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing. A comparative study would examine the presence and nature of such bonds in the bromo- and chloro-analogues.

π-π Stacking : The aromatic pyridine and benzoyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

While a definitive comparative analysis awaits the experimental determination of the this compound crystal structure, the study of its analogues provides a solid framework for predicting its structural chemistry.

Theoretical and Computational Investigations of N 5 Bromopyridin 2 Yl Benzamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For N-(5-bromopyridin-2-yl)benzamide, DFT calculations are crucial for understanding its fundamental chemical characteristics.

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the more electron-rich regions, such as the benzamide (B126) and pyridine (B92270) rings, while the LUMO would be distributed over the electron-deficient areas. The bromine atom, being an electron-withdrawing group, can also influence the energies and distributions of these orbitals.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.75
Energy Gap (ΔE)5.10

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the amide group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The bromine atom would also influence the electrostatic potential of the pyridine ring.

Conformational Landscape and Energetics

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For this compound, the rotation around the amide bond and the bonds connecting the phenyl and pyridinyl rings to the amide group are of particular interest. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds to identify the low-energy conformations. nih.gov

The most stable conformer will correspond to the global minimum on the potential energy surface. The relative energies of other stable conformers provide insight into the molecule's flexibility and the likelihood of adopting different shapes, which is crucial for its interaction with biological macromolecules.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide insights into the intrinsic properties of a single molecule, molecular modeling and simulation techniques are employed to study its behavior in a more complex biological environment.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govresearchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, which has shown antibacterial activity, molecular docking could be used to predict its binding mode within the active site of a bacterial enzyme. nih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. The scoring functions estimate the free energy of binding, with lower scores indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, studies on similar benzamide derivatives have explored their interactions with enzymes like DNA gyrase and topoisomerases. mdpi.comnih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Bacterial Protein Target

ParameterValue
Target ProteinBacterial DNA Gyrase (Illustrative)
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesAsp73, Gly77, Arg76
Types of InteractionsHydrogen bond with Asp73, Pi-Alkyl interaction with Arg76

Note: This table presents hypothetical data to illustrate the output of a molecular docking study, as specific docking results for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Conformational Stability and Flexibility

Molecular Dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time. nih.govkaust.edu.sa By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements and conformational changes of a ligand and its target protein. This method is particularly useful for assessing the stability of a docked pose and understanding the flexibility of both the ligand and the protein upon binding.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its evolution over nanoseconds or even microseconds. Key parameters analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. Such simulations can provide a more realistic and detailed picture of the ligand-target interaction than static docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that influence a molecule's potency, QSAR models can predict the activity of novel, unsynthesized compounds.

For this compound and its analogs, a QSAR study would typically involve the generation of a dataset of structurally related molecules with experimentally determined biological activities against a specific target. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be broadly categorized as:

Electronic Descriptors: These pertain to the electron distribution in the molecule and include parameters like dipole moment and partial charges on atoms. For instance, the electronegative bromine atom and the nitrogen atoms in the pyridine ring of this compound significantly influence its electronic properties.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The spatial arrangement of the bromopyridinyl and benzoyl moieties is a key determinant of how the molecule interacts with a biological target.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, most commonly represented by the partition coefficient (logP). The hydrophobicity of this compound affects its solubility and ability to cross biological membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build the QSAR model. The resulting equation provides a quantitative measure of the impact of each descriptor on the biological activity. Such models have been successfully applied to various benzamide derivatives to predict their activity as inhibitors of enzymes like histone deacetylases. indexcopernicus.comresearchgate.net For example, a study on N-(2-aminophenyl)-benzamide derivatives as HDAC2 inhibitors developed a statistically significant QSAR model with a good correlation coefficient, highlighting the importance of specific structural features for inhibitory activity. researchgate.net

A hypothetical QSAR model for a series of this compound analogs might look like the following illustrative table:

CompoundLogPDipole Moment (Debye)Molecular Weight ( g/mol )Predicted pIC50
Analog 13.52.13006.2
Analog 24.12.53206.8
Analog 33.81.93106.5
Analog 44.52.83407.1

This table is for illustrative purposes only and does not represent actual experimental or predicted data.

The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. mdpi.commdpi.com Ultimately, QSAR studies guide the synthesis of more potent analogs of this compound by indicating which structural modifications are likely to enhance biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an indispensable tool in early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures.

For this compound, various computational models can be used to predict its ADME properties. These predictions are often based on established rules, such as Lipinski's Rule of Five, and sophisticated algorithms that model the interaction of the compound with metabolic enzymes and transporters. nih.gov

Key ADME parameters that can be predicted in silico include:

Absorption: This primarily refers to oral bioavailability. Parameters such as the topological polar surface area (TPSA) and the number of rotatable bonds are used to predict intestinal absorption. jbclinpharm.org Compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability. nih.gov

Distribution: This describes how a compound is distributed throughout the body. The volume of distribution (VD) and the extent of plasma protein binding (PPB) are critical parameters. Lipophilicity (logP) plays a significant role in tissue distribution.

Metabolism: This involves the enzymatic transformation of the compound in the body, primarily by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize this compound and identify potential sites of metabolism on the molecule. This is crucial for anticipating drug-drug interactions and the formation of toxic metabolites.

Excretion: This refers to the elimination of the compound and its metabolites from the body, typically via the kidneys or bile. Predictions of renal clearance can provide insights into the compound's half-life.

An illustrative in silico ADME profile for this compound is presented in the table below:

ADME PropertyPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitorNon-inhibitor
CYP3A4 InhibitorNon-inhibitor
Plasma Protein BindingHigh
Lipinski's Rule of Five0 violations

This table is for illustrative purposes only and does not represent actual experimental or predicted data.

In silico ADME predictions for various heterocyclic compounds, including benzimidazole (B57391) derivatives, have shown good correlation with experimental results, underscoring the utility of these computational approaches. nih.govresearchgate.net By providing an early assessment of the "drug-likeness" of this compound, these predictive models enable medicinal chemists to make informed decisions and focus resources on compounds with the highest probability of success in clinical development.

Biological Activities and Molecular Mechanisms of N 5 Bromopyridin 2 Yl Benzamide

Antimicrobial Activity Studies

Research has been conducted to evaluate the antimicrobial potential of N-(5-bromopyridin-2-yl)benzamide, revealing its activity against a spectrum of bacterial pathogens.

Antibacterial Efficacy Against Diverse Bacterial Strains (Gram-Positive, Gram-Negative)

This compound, also referred to in some studies as compound 4a , has demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. niscpr.res.inresearchgate.net In a key study, its efficacy was evaluated against clinically isolated bacterial strains. The results indicated that this compound is capable of inhibiting the growth of Gram-positive bacteria such as S. aureus and S. viridans, as well as Gram-negative bacteria including E. coli, K. pneumoniae, P. mirabilis, and P. aeruginosa. niscpr.res.in

Elucidation of Inhibitory Potency (Minimum Inhibitory Concentration)

The inhibitory potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) values. The microdilution broth susceptibility test method was employed to ascertain these values. niscpr.res.in The MIC values for this compound against a panel of bacteria ranged from 0.22 to 1.49 µM, indicating promising activity. niscpr.res.in

Bacterial Strain Type MIC (µM)
S. aureus Gram-Positive 0.88
S. viridans Gram-Positive 0.44
E. coli Gram-Negative 1.49
K. pneumoniae Gram-Negative 0.74
P. mirabilis Gram-Negative 0.37
P. aeruginosa Gram-Negative 0.56

Investigations into Antimicrobial Mechanism of Action

While the precise antimicrobial mechanism of action for this compound has not been specifically elucidated in the reviewed literature, the broader class of benzamide (B126) and sulfonamide derivatives are known to act as antibacterial agents. niscpr.res.in For instance, some sulfonamides are known to interfere with the synthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthase, which is essential for bacterial growth. niscpr.res.in However, it is important to note that this is a general mechanism for the class, and specific studies to confirm this or any other mechanism for this compound are not currently available.

Anticancer Activity Research

Based on the conducted literature search, there is no available scientific data regarding the anticancer activities of this compound. The following subsections reflect this lack of information.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

No research findings on the in vitro cytotoxicity or antiproliferative effects of this compound on any cancer cell lines were identified in the reviewed literature.

Exploration of Potential Biological Targets (e.g., Protein Kinase Inhibition)

There is no available research that explores the potential biological targets of this compound in the context of cancer, including any studies on protein kinase inhibition.

Cellular Pathway Modulation by this compound

While direct studies on the cellular pathway modulation of this compound are limited, research on structurally related benzamide and benzenesulfonamide derivatives provides insights into the potential mechanisms of this class of compounds.

Derivatives of N-substituted Sulfamoylbenzamide have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. One of the lead compounds in a study, compound B12, demonstrated inhibition of the IL-6/STAT3 signaling cascade by preventing the phosphorylation of the Tyr705 residue on STAT3 and subsequently reducing the expression of downstream genes. This inhibition of the STAT3 pathway was shown to induce apoptosis and suppress the migration of cancer cells nih.gov.

Furthermore, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for regulating cell growth, proliferation, and survival, has been a target for related compounds eur.nl. Inhibition of the PI3K/Akt pathway has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α), an inflammatory cytokine nih.gov. This suggests that benzamide derivatives could exert their biological effects by interfering with this key cellular survival pathway.

Additionally, research on N-(thiophen-2-yl) benzamide derivatives has indicated their role in the MAPK signaling pathway. Certain derivatives in this series were identified as potent inhibitors of the BRAFV600E kinase mutation, which is a key driver in the aberrant activation of the MAPK pathway in several cancers mdpi.com.

Anti-inflammatory Investigations

The anti-inflammatory potential of compounds related to this compound has been a subject of scientific inquiry, with investigations into photodynamic effects and the modulation of inflammatory molecules.

Photodynamic Anti-inflammatory Effects

A study on novel benzoylthioureas, including the structurally similar N-((5-bromopyridin-2yl)carbamothioyl)benzamide, has shed light on their potential as agents for photodynamic therapy tocris.comeuropeanreview.org. These compounds have demonstrated anti-inflammatory effects when tested on mammalian macrophages stimulated with lipopolysaccharide (LPS). The research suggests that these benzoylthioureas could be utilized as potent photodynamic therapy agents to mitigate excessive inflammatory reactions observed in various inflammatory and autoimmune disorders tocris.comeuropeanreview.org.

Modulation of Inflammatory Mediators and Cytokine Production

The anti-inflammatory activity of these related compounds is linked to their ability to modulate the production of pro-inflammatory cytokines tocris.comeuropeanreview.org. Research has shown that benzamides can inhibit the production of TNF-α. This inhibition is thought to be mediated through the regulation of the transcription factor NF-kappaB, which is a key regulator of both inflammation and apoptosis nih.gov. By inhibiting NF-kappaB at the gene transcription level, benzamides can consequently suppress TNF-α production, highlighting a significant anti-inflammatory mechanism nih.gov.

Furthermore, studies on benzenesulfonamide-based inhibitors have demonstrated the ability to favorably modulate lipid mediator biosynthesis in inflammation. These compounds can selectively decrease the levels of pro-inflammatory lipid mediators like leukotrienes and prostaglandin E2 in M1 macrophages, while simultaneously enhancing the formation of pro-resolving lipid mediators such as resolvins and maresins in M2 macrophages.

Antiviral Research Applications

The structural motif of this compound is present in molecules that have been investigated for their antiviral properties, particularly against retroviruses like HIV-1.

Inhibition of Viral Replication and Associated Enzymes (e.g., Reverse Transcriptase)

A derivative of this compound, specifically the thiourea (B124793) derivative N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea (HI-236), has been identified as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). HIV-1 RT is a critical enzyme for the replication of the virus, and its inhibition is a major strategy in anti-HIV therapy. The crystal structure of HI-236 revealed an intramolecular hydrogen bond that confers a more rigid conformation to the molecule, which may contribute to its inhibitory activity against the enzyme.

Efficacy against Specific Viral Pathogens (e.g., HIV-1, SARS-CoV-2)

HIV-1: As mentioned, the derivative N'-(5-bromo-2-pyridyl)-N-[2-(2,5-dimethoxyphenyl)ethyl]thiourea has demonstrated significant inhibitory action against HIV-1 reverse transcriptase, making it a compound of interest in the development of new anti-HIV-1 therapies.

SARS-CoV-2: Currently, there is a lack of specific research data on the efficacy of this compound or its direct derivatives against SARS-CoV-2. While extensive research has been conducted to identify inhibitors for key viral targets of SARS-CoV-2, such as the main protease (Mpro) and the papain-like protease (PLpro), and to understand the mechanisms of viral entry and replication, specific studies involving this compound in this context have not been published.

Structure-Activity Relationship (SAR) and Pharmacophore Mapping

The biological activity of a molecule is intrinsically linked to its chemical structure. Understanding the relationship between structural modifications and the resulting changes in biological efficacy is a cornerstone of medicinal chemistry. This section explores the structure-activity relationship (SAR) of this compound and its derivatives, followed by an analysis of its key pharmacophoric features.

Research into the antibacterial potential of this compound has involved the synthesis and evaluation of a series of its derivatives. These studies provide valuable insights into how modifications of the core structure impact its antibacterial activity. The primary biological activity investigated for this compound and its analogs is their antibacterial efficacy against various Gram-positive and Gram-negative bacterial strains.

A key study synthesized this compound and several of its derivatives to assess their antibacterial activity, with the results quantified as Minimum Inhibitory Concentration (MIC) values. nih.gov The core structure consists of a 5-bromopyridin-2-yl moiety linked via an amide bond to a benzoyl group. Modifications were made to both the benzoyl and the pyridine (B92270) rings to probe the SAR.

Modifications on the Benzoyl Ring:

Substituents were introduced at the para-position of the benzoyl ring to investigate their influence on antibacterial activity. The following table summarizes the MIC values (in µM) of this compound and its para-substituted derivatives against a panel of bacterial strains. nih.gov

CompoundRS. aureusB. subtilisS. typhiE. coliP. aeruginosa
4a H1.491.491.491.491.49
4b CH₃1.391.391.391.391.39
4c Cl1.341.341.341.341.34
4d NO₂1.251.251.251.251.25

From this data, a clear trend emerges. The introduction of substituents at the para-position of the benzoyl ring generally leads to a modest increase in antibacterial activity compared to the unsubstituted parent compound (4a). The activity enhancement follows the order: NO₂ > Cl > CH₃ > H. This suggests that electron-withdrawing groups at this position are more favorable for antibacterial activity than electron-donating or neutral substituents. The nitro group (in compound 4d) provided the most potent activity among this series of benzoyl-modified analogs.

Modifications on the Pyridine Ring:

The impact of the substituent at the 5-position of the pyridine ring was also investigated by replacing the bromo group with a nitro group. The antibacterial activities of these N-(5-nitropyridin-2-yl)benzamide derivatives are presented below. nih.gov

CompoundRS. aureusB. subtilisS. typhiE. coliP. aeruginosa
7a H1.021.021.021.021.02
7b CH₃0.960.960.960.960.96
7c Cl0.920.920.920.920.92
7d NO₂0.820.820.820.820.82

Comparing the two series of compounds, it is evident that the replacement of the 5-bromo substituent with a 5-nitro group on the pyridine ring results in a consistent and significant enhancement of antibacterial activity across all tested strains. For instance, N-(5-nitropyridin-2-yl)benzamide (7a) is more potent than this compound (4a). This trend holds true for all the para-substituted benzoyl derivatives as well. This indicates that a strong electron-withdrawing group at the 5-position of the pyridine ring is crucial for improved antibacterial efficacy.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the structure-activity relationship data, a hypothetical pharmacophore model for the antibacterial activity of this compound and its analogs can be proposed.

The essential structural components for antibacterial activity in this class of compounds appear to be:

A Hydrogen Bond Donor: The amide N-H group is a critical feature, likely involved in hydrogen bonding with the biological target.

A Hydrogen Bond Acceptor: The amide carbonyl oxygen (C=O) serves as a hydrogen bond acceptor, which is another key interaction point.

An Aromatic Ring System (Benzoyl Moiety): The benzoyl ring likely engages in hydrophobic or π-π stacking interactions within the target's binding site. The SAR data suggests that the electronic properties of this ring can modulate the activity, with electron-withdrawing substituents being favorable.

A Heteroaromatic Ring System (Pyridine Moiety): The pyridine ring is another important aromatic feature. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

Based on these observations, a general pharmacophore model for this class of antibacterial agents can be conceptualized. This model would include a hydrogen bond donor, a hydrogen bond acceptor, two aromatic centers, and a region that accommodates an electron-withdrawing group on the pyridine ring. The spatial arrangement of these features is critical for effective interaction with the bacterial target. While the precise molecular target of this compound has not been definitively identified in the provided literature, the pharmacophoric features are consistent with those of other benzamide inhibitors that target bacterial enzymes such as FtsZ, a key protein in bacterial cell division.

Future Perspectives and Advanced Research Opportunities

Rational Design and Synthesis of Next-Generation N-(5-bromopyridin-2-yl)benzamide Analogues

The rational design and synthesis of new analogues are central to enhancing the therapeutic potential and specificity of the this compound scaffold. This process relies on a deep understanding of its structure-activity relationships (SAR), which systematically correlates changes in a molecule's structure with its biological effects. nih.gov The goal is to create next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts can explore a variety of modifications to the core structure. For instance, different substituents can be introduced onto both the pyridine (B92270) and benzoyl rings to probe interactions with biological targets. Synthetic routes have been developed for a range of related benzamide (B126) structures, which can be adapted for this purpose. nih.govmdpi.com One established method involves the reaction of a substituted benzoic acid with an arylamine, facilitated by a coupling agent like EDC·HCl. nih.gov Another approach involves the reaction of hydrazine (B178648) hydrate (B1144303) with N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide derivatives to create pyrazole-based benzamides. nih.gov

A key strategy in rational design is the use of bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties. For example, the bromine atom on the pyridine ring could be substituted with other halogens (chlorine, fluorine) or cyano groups to modulate the electronic properties and binding interactions of the molecule. mdpi.com Similarly, the benzoyl moiety offers a wide canvas for modification, from simple substitutions to the creation of more complex, fused heterocyclic systems. nih.gov The synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E kinase inhibitors illustrates how replacing the phenyl ring with a thiophene (B33073) ring can lead to potent and selective compounds. nih.gov

Synthetic Strategy Description Example Reactants Reference
Amide CouplingCondensation of a carboxylic acid and an amine using a coupling agent.Benzoic acid derivative, Arylpiperazine, EDC·HCl, DMAP nih.gov
Heterocycle FormationReaction of a benzamide derivative with other reagents to form fused ring systems.5-aminopyrazole derivative, Arylmethylene malononitriles nih.gov
Michael Addition AmidationReaction between an aminopyridine and a nitroolefin catalyzed by a metal-organic framework.2-aminopyridine derivative, trans-β-nitrostyrene mdpi.com
Strecker Synthesis IntermediateSynthesis of an aminonitrile followed by reaction with benzoyl chloride.Nonan-5-one, Ammonia, NaCN, Benzoyl Chloride nih.gov

This systematic approach, combining SAR studies with versatile synthetic strategies, will be crucial for developing novel analogues of this compound with fine-tuned biological activities.

In-depth Mechanistic Studies of Biological Interactions and Target Validation

Identifying the precise molecular targets and understanding the mechanism of action (MoA) are critical steps in translating a bioactive compound into a useful chemical probe or therapeutic agent. nih.gov For this compound and its analogues, future research must focus on elucidating these fundamental biological interactions. Target identification lays the groundwork for developing new therapies. wjbphs.com

Initial investigations can be guided by the known activities of related benzamide compounds. For example, certain benzamides have been shown to target β-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest, which is a powerful anti-cancer mechanism. nih.gov Other related compounds, like benzamide riboside, are metabolized into an active form that inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide synthesis. nih.gov These examples provide testable hypotheses for the targets of this compound.

Target validation is the process of confirming that a specific molecular target is responsible for the compound's effects and is relevant to a disease process. nih.gov A variety of modern techniques can be employed for this purpose:

Genetic Approaches: Methods such as CRISPR-based screens or RNA interference can be used to knock down or knock out potential target genes. wjbphs.commdpi.com If cells become resistant to the compound after a specific gene is altered, it provides strong evidence that the gene's protein product is the target. mdpi.com

Pharmacological Approaches: This involves using selective antagonists or tool compounds to block the activity of a hypothesized target. If the antagonist prevents the effects of the compound of interest, it supports the target hypothesis. nih.gov

Biochemical and Proteomic Approaches: Affinity-based methods are powerful tools for target identification. researchgate.net This can involve creating a modified version of the this compound molecule that acts as a "probe." For instance, an alkyne group can be added to the molecule, allowing it to be "clicked" onto a fluorescent dye or a purification tag after it has bound to its protein target inside a cell. nih.gov The tagged protein can then be isolated and identified using mass spectrometry. nih.govresearchgate.net

Validation Method Principle Example Application Reference
Genetic Validation Modifying or silencing a gene to observe changes in compound sensitivity.CRISPR/Cas9 knockout of a suspected target protein to see if it confers resistance. wjbphs.commdpi.com
Pharmacological Validation Using a known inhibitor/antagonist to block the target and see if it negates the compound's effect.Pre-treating cells with a known β-tubulin inhibitor before adding the benzamide compound. nih.gov
Biochemical Validation Direct demonstration of binding between the compound and the target protein.Using an alkyne-modified benzamide probe for pull-down assays and target identification via mass spectrometry. nih.gov

By employing these advanced methodologies, researchers can confidently identify the biological partners of this compound and validate their relevance, paving the way for its development as a selective chemical tool.

Interdisciplinary Research Integrating Synthetic Chemistry, Computational Modeling, and Chemical Biology

The most significant breakthroughs in understanding and utilizing complex molecules like this compound will emerge from interdisciplinary research that merges synthetic chemistry, computational modeling, and chemical biology. frontiersin.org This integrated approach creates a powerful cycle of design, synthesis, and testing that can accelerate discovery. researchgate.net

Computational Modeling serves as a crucial starting point. Techniques like molecular docking and virtual screening can predict how this compound and its virtual analogues might bind to the active sites of known proteins. nih.govnih.gov For example, researchers identified novel BRAFV600E kinase inhibitors by virtually screening a large compound library, which led to the selection of N-(thiophen-2-yl) benzamide derivatives for synthesis and testing. nih.gov Similarly, docking studies were used to predict and later confirm the high binding affinity of a benzamide derivative to the 5-HT4 receptor. nih.gov These in silico methods save resources by prioritizing the most promising candidates for synthesis.

Synthetic Chemistry brings the computationally designed molecules to life. Chemists can use the flexible synthetic routes previously discussed to create the prioritized analogues. nih.govmdpi.com They can also synthesize specialized chemical probes, such as those with clickable alkyne tags or photo-affinity labels, which are designed for specific chemical biology experiments. nih.govmdpi.com These probes are essential for target identification and visualization within complex biological systems.

Chemical Biology closes the loop by testing the synthesized compounds and probes in biological assays. frontiersin.org This can range from initial phenotypic screens to determine a compound's effect on cells to sophisticated proteomic experiments to identify its direct binding partners. nih.govnih.gov For instance, the development of alkyne-modified benzamide probes allowed researchers to use click chemistry and SDS-PAGE to visualize the covalent modification of the target protein, β-tubulin, directly in cell lysates. nih.gov The results from these biological experiments provide critical feedback that informs the next round of computational design and synthesis, creating a refined and efficient discovery pipeline.

Discipline Contribution to Research Example Reference
Computational Modeling Predicts binding interactions and prioritizes compounds for synthesis.Virtual screening identifies a benzamide scaffold as a potential BRAFV600E inhibitor. nih.gov
Synthetic Chemistry Creates the designed analogues and specialized chemical probes.Synthesis of N-(thiophen-2-yl) benzamide derivatives based on computational hits. nih.gov
Chemical Biology Validates targets and elucidates the mechanism of action using the synthesized compounds and probes.Using an alkyne-tagged benzamide probe to confirm covalent binding to β-tubulin via a click reaction. nih.gov

By harnessing the synergies between these fields, the scientific community can unlock the full potential of the this compound scaffold, leading to the development of highly selective chemical tools and potentially new classes of therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-bromopyridin-2-yl)benzamide, and how can coupling reagent selection impact yield?

  • Methodology : The compound is typically synthesized via amidation between 5-bromo-2-aminopyridine and benzoyl chloride derivatives. A key step involves activating the carboxylic acid (e.g., using thionyl chloride) to form the acyl chloride intermediate. Pyridine or DMAP is often used as a base to neutralize HCl generated during coupling. For example, in analogous benzamide syntheses, coupling reagents like HATU or DCC improved yields to >80% under anhydrous conditions in DCM .
  • Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity .

Q. How can NMR spectroscopy and mass spectrometry (MS) be utilized to confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : The pyridine ring protons (δ 8.3–8.6 ppm) and benzamide aromatic protons (δ 7.4–7.8 ppm) show distinct splitting patterns. The NH proton (amide) appears as a broad singlet at δ 10.2–10.5 ppm .
  • ¹³C NMR : Key signals include the carbonyl carbon (δ ~167 ppm) and bromine-substituted pyridine carbons (δ ~150 ppm for C-Br) .
    • MS : High-resolution ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (C₁₂H₁₀BrN₂O). Isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm successful incorporation .

Q. What purification strategies are effective for removing unreacted starting materials in benzamide synthesis?

  • Liquid-Liquid Extraction : After quenching with water, DCM or EtOAc is used to extract the product, removing polar impurities.
  • Column Chromatography : Silica gel with hexane/EtOAc (3:1 to 1:1) elutes the product while retaining unreacted amine or acyl chloride derivatives.
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity, verified by HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the molecular conformation of this compound?

  • Crystallization : Slow evaporation from DMSO/MeOH (1:3) produces needle-shaped crystals suitable for diffraction.
  • Data Collection : Using a Bruker SMART APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å), collect data at 296 K. The space group (e.g., P1 for similar bromopyridine derivatives) and unit cell parameters (a = 4.0014 Å, b = 8.7232 Å) are refined via SHELXL .
  • Hydrogen Bonding : Key interactions (e.g., N–H···O between amide groups) stabilize the crystal lattice. Disorder in the bromine position may require TWINABS for absorption correction .

Q. What strategies address contradictions in biological activity data for this compound derivatives?

  • Assay Variability : Replicate enzyme inhibition assays (e.g., PARP-1 or acps-PPTase) under standardized conditions (pH 7.4, 37°C). Use positive controls (e.g., olaparib for PARP-1) to validate results .
  • SAR Studies : Systematically modify substituents (e.g., replacing Br with CF₃ or NO₂) to correlate electronic effects with activity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets like PARP-1?

  • Docking Simulations : Use AutoDock Vina with the PARP-1 crystal structure (PDB: 4UND). The bromopyridine moiety likely occupies the nicotinamide-binding pocket, while the benzamide interacts via π-stacking with Tyr907 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) with Ser904 and Gly863 .

Q. What role do substituents play in the solubility and crystallinity of this compound analogs?

  • Solubility : LogP values (calculated via ChemAxon) increase with hydrophobic groups (e.g., CF₃), reducing aqueous solubility. Polar substituents (e.g., -OH, -NH₂) improve solubility but may complicate crystallization .
  • Crystallinity : Bulky groups (e.g., isopropyl) disrupt packing, leading to amorphous solids. Co-crystallization with succinic acid enhances lattice stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.